molecular formula C11H13FO2 B2629829 4-(4-Fluorophenyl)-2-methylbutanoic acid CAS No. 1226160-80-0

4-(4-Fluorophenyl)-2-methylbutanoic acid

Cat. No. B2629829
CAS RN: 1226160-80-0
M. Wt: 196.221
InChI Key: DZMQKOTUKZOAMS-UHFFFAOYSA-N
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Description

The compound is a derivative of butanoic acid, also known as butyric acid, with a fluorophenyl group attached to the fourth carbon . Butanoic acid is a carboxylic acid with the formula C4H8O2, and a fluorophenyl group is a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached .


Molecular Structure Analysis

The molecular structure of this compound would consist of a four-carbon chain (butanoic acid) with a methyl group on the second carbon and a fluorophenyl group on the fourth carbon .


Chemical Reactions Analysis

Again, while specific reactions involving “4-(4-Fluorophenyl)-2-methylbutanoic acid” are not available, compounds with fluorophenyl groups are often used in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-Fluorophenyl)-2-methylbutanoic acid” would depend on the specific structure of the compound. For example, the presence of the fluorine atom could influence the compound’s reactivity and the acid group could make it polar .

Scientific Research Applications

Suzuki Coupling Reactions:

4-Fluorophenylboronic acid serves as a valuable reactant in Suzuki coupling reactions. These reactions involve the cross-coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide, catalyzed by a palladium complex. Researchers use this method to synthesize complex organic molecules, including pharmaceutical intermediates and functional materials .

Biologically Active Terphenyls:

Scientists have exploited 4-Fluorophenylboronic acid to create novel biologically active terphenyls. These compounds often exhibit interesting pharmacological properties, making them potential candidates for drug development. By incorporating the fluorine atom, researchers can fine-tune the properties of these terphenyl derivatives .

Fluorinated Anesthetics:

4-Fluorophenylacetic acid, an intermediate synthesized from 4-Fluorophenylboronic acid, plays a crucial role in the production of fluorinated anesthetics. These anesthetics are used in medical procedures to induce anesthesia while minimizing adverse effects. The fluorine substitution enhances the stability and pharmacokinetics of these compounds .

Organofluorine Chemistry:

The unique properties of fluorine atoms have led to the widespread use of organofluorine compounds in various applications. Researchers explore 4-Fluorophenylboronic acid as part of their toolbox for designing new molecules with improved properties. These compounds find applications in agrochemistry, biotechnology, and pharmacology .

Microwave-Assisted Synthesis:

Researchers have successfully employed 4-Fluorophenylboronic acid in Suzuki coupling reactions using microwave irradiation. This approach accelerates reaction rates and improves yields. The combination of microwave heating and triton B catalyst enhances the efficiency of the coupling process .

Materials Science and Catalysis:

Due to its boronic acid functionality, 4-Fluorophenylboronic acid participates in various catalytic processes. Researchers explore its use as a ligand or catalyst precursor in materials science, such as the synthesis of functional polymers or metal-organic frameworks (MOFs). The fluorine substitution can influence the reactivity and selectivity of these systems .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, many fluorophenyl-containing compounds are used in medicinal chemistry due to the unique properties of the fluorine atom, such as its small size and high electronegativity .

Safety and Hazards

As with any chemical compound, handling “4-(4-Fluorophenyl)-2-methylbutanoic acid” would require appropriate safety measures. It’s important to avoid inhalation, ingestion, and contact with skin or eyes .

Future Directions

The future directions for research on this compound would depend on its potential applications. Given the prevalence of fluorophenyl groups in medicinal chemistry, it’s possible that “4-(4-Fluorophenyl)-2-methylbutanoic acid” could have pharmaceutical applications .

properties

IUPAC Name

4-(4-fluorophenyl)-2-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-8(11(13)14)2-3-9-4-6-10(12)7-5-9/h4-8H,2-3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMQKOTUKZOAMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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